molecular formula C10H14N2O B1291926 3-(4-aminophenyl)-N-methylpropanamide CAS No. 705256-69-5

3-(4-aminophenyl)-N-methylpropanamide

货号: B1291926
CAS 编号: 705256-69-5
分子量: 178.23 g/mol
InChI 键: XDIZSQMXCUSTBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextual Significance of the Propanamide Scaffold in Bioactive Molecules

The propanamide scaffold is a recurring structural motif in a wide array of biologically active molecules. This framework, characterized by a three-carbon chain with an amide group, serves as a versatile backbone for the development of novel therapeutic agents. The inherent chemical properties of the propanamide structure, such as its ability to form hydrogen bonds and its conformational flexibility, allow for effective interaction with various biological targets.

In the realm of medicinal chemistry, propanamide derivatives have been investigated for a range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The adaptability of the propanamide scaffold allows chemists to introduce various functional groups, thereby fine-tuning the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors. This modular approach has led to the discovery of potent and selective inhibitors for a variety of disease targets. The synthesis of propanamide derivatives is often achieved through well-established amide coupling reactions, making them accessible for library synthesis and structure-activity relationship (SAR) studies.

Overview of Research Directions for the Chemical Compound

While specific research on 3-(4-aminophenyl)-N-methylpropanamide is not extensively documented in publicly available literature, its chemical structure allows for informed speculation on potential research directions. The presence of the 4-aminophenyl group is significant, as this moiety is a key component in many established and experimental drugs, including certain sulfonamides and kinase inhibitors. The primary amino group can act as a crucial hydrogen bond donor or as a site for further chemical modification.

Future research on this compound could logically explore several areas. A primary focus would be the synthesis and characterization of the compound, followed by screening for various biological activities. Given the known activities of related propanamide and aminophenyl-containing compounds, initial investigations might prioritize its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Furthermore, the compound could serve as a valuable intermediate or starting material for the synthesis of more complex molecules. The amino group provides a reactive handle for the attachment of other pharmacologically relevant moieties, potentially leading to the development of novel compounds with improved potency or selectivity. Computational studies, such as molecular docking, could also be employed to predict potential biological targets and guide the design of future derivatives.

Below is a table summarizing the basic properties of this compound. guidechem.com

PropertyValue
CAS Number 705256-69-5
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Canonical SMILES CNC(=O)CCC1=CC=C(C=C1)N
InChIKey XDIZSQMXCUSTBN-UHFFFAOYSA-N
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(4-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZSQMXCUSTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631239
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705256-69-5
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Chemical Compound and Its Derivatives

Established Reaction Pathways for 3-(4-aminophenyl)-N-methylpropanamide Synthesis

The most direct and common method for synthesizing this compound is through the coupling of 3-(4-aminophenyl)propanoic acid with methylamine (B109427). guidechem.comsigmaaldrich.com This reaction is a classic example of amide bond formation, a cornerstone of organic and medicinal chemistry. youtube.com To facilitate this condensation reaction, which forms water as a byproduct, the carboxylic acid is typically activated. ucl.ac.uk

Several strategies exist for this activation:

Conversion to Acyl Halides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate. This intermediate then readily reacts with methylamine to yield the final amide product. researchgate.net

Use of Coupling Reagents: A wide array of coupling reagents can be employed to mediate the reaction directly without isolating an acyl halide. These reagents are standard in peptide synthesis and are known for their efficiency and mild reaction conditions. organic-chemistry.org Commonly used agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The use of propylphosphonic anhydride (B1165640) (T3P) is another effective method. organic-chemistry.org

The general reaction is summarized below:

Reaction Scheme: Amide Bond Formation
Reactant 1Reactant 2Reagent/ConditionProduct
3-(4-aminophenyl)propanoic acidMethylamineCoupling Agent (e.g., HATU, T3P) or Acyl Chloride formationThis compound

This approach is highly versatile and allows for the synthesis of a wide range of N-substituted propanamides by simply varying the amine reactant.

An alternative to direct amide coupling involves constructing the propanamide backbone itself. These multi-step routes often begin with precursors that are later modified to introduce the required functional groups. A common strategy involves starting with a nitrophenyl precursor, which offers the advantage of protecting the reactive amino group until the final step.

A representative synthetic pathway is as follows:

Synthesis of a Nitrophenyl Intermediate: The synthesis can start from 4-nitrobenzaldehyde. Through a series of reactions, the three-carbon propanamide chain is constructed. atlantis-press.com

Reduction of the Nitro Group: The nitro group of the intermediate, such as 3-(4-nitrophenyl)-N-methylpropanamide, is then reduced to a primary amine. This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. researchgate.net This step yields the final product, this compound.

This method is particularly useful when the free aniline (B41778) group might interfere with the reactions used to build the propanamide chain.

Integration of the Chemical Compound as a Linker or Building Block in Complex Molecular Architectures

The structure of this compound, featuring a reactive primary aromatic amine and a stable amide linkage, makes it an ideal building block or linker for creating larger, more complex molecules.

DNA-Encoded Library (DEL) technology is a powerful tool in drug discovery for screening massive collections of compounds against biological targets. amgen.com This technology relies on synthesizing vast libraries of small molecules, where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. springernature.com

Amide bond formation is one of the most frequently used reactions in the synthesis of these libraries. ncl.ac.uk Bifunctional molecules like this compound are valuable in this context. The primary aromatic amine serves as a reactive handle for further chemical elaboration. In a typical DEL synthesis cycle, the amine can be acylated with a new building block, and a corresponding DNA tag is ligated to the growing barcode. This process allows the compound to act as a scaffold, linking different chemical motifs together, all while being encoded by the DNA tag. The robust nature of the propanamide backbone ensures the linker's stability throughout the multi-step synthesis and screening processes. nih.govnih.gov

Expanding chemical space—the total ensemble of possible molecules—is a key objective in medicinal chemistry to identify novel bioactive compounds. nih.gov this compound serves as an excellent starting scaffold for generating diverse libraries of related analogues. The primary point of diversification is the nucleophilic aminophenyl group.

This amine can undergo a wide variety of chemical transformations to introduce new functional groups and explore structure-activity relationships. These derivatization reactions include:

Acylation: Reaction with various carboxylic acids or acyl chlorides to form a second amide bond. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. nih.gov

By systematically applying these reactions with a diverse set of reactants, a large library of derivatives can be rapidly synthesized from the common this compound core, enabling a thorough exploration of the chemical space around this scaffold. rowan.edu

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Profiles

Research into the inhibitory effects of 3-(4-aminophenyl)-N-methylpropanamide and its derivatives has spanned several classes of enzymes, with the most specific findings related to its use in developing inhibitors for β-Lactamases. For other enzyme targets, while structurally similar compounds have been investigated, direct inhibitory action by this compound is not yet documented in the available scientific literature.

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer cell metabolism, and its inhibition is a key strategy in developing anti-cancer therapeutics. mdpi.comnih.gov Studies have identified specific PKM2 inhibitors, such as compounds designated 3h and 3k, which have been shown to induce apoptosis and autophagy in cancer cells by suppressing the Akt/mTOR signaling pathway and disrupting glycolysis. mdpi.comijbs.comnih.gov However, the available research does not specify the exact chemical structures of these compounds, and therefore a direct relationship to this compound cannot be established.

Furthermore, a review of the literature did not yield specific studies investigating this compound as a PKM2 inhibitor or any analysis of its potential for irreversible binding to this enzyme.

The compound this compound has been utilized as a structural component in the discovery of novel inhibitors for β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov The emergence of carbapenem-resistant bacteria, particularly those producing OXA-48 and NDM-1 β-lactamases, poses a significant public health threat.

In the search for new β-lactamase inhibitors, DNA-Encoded Library (DEL) technology has been employed. This technology allows for the rapid screening of vast numbers of compounds to identify potent enzyme inhibitors. In one such study, this compound was used as a linker molecule in the construction of a DEL. This library, containing a million distinct compounds, was specifically designed to identify inhibitors of the OXA-48 and NDM-1 β-lactamases, leading to the discovery of inhibitors with potency ranging from the micromolar to nanomolar level.

The strategy behind the design of the aforementioned DNA-Encoded Library was to specifically target the carboxylate-binding pocket, a conserved feature within the active site of β-lactamase enzymes. This pocket is crucial for recognizing and binding the carboxylate group of β-lactam antibiotics like meropenem. By designing library members that interact with this pocket, researchers aimed to create effective, non-β-lactam inhibitors that could evade common resistance mechanisms. The use of this compound as a linker in this library was integral to the assembly of the final small molecules tested for this targeted binding.

A common strategy to combat antibiotic resistance is the combination of a β-lactamase inhibitor with a β-lactam antibiotic, creating a synergistic effect that restores the antibiotic's efficacy. nih.gov While this is a well-established principle, specific studies detailing the synergistic effects of inhibitors directly synthesized using this compound with existing antibiotics were not identified in the reviewed literature.

Beyond its role in the development of β-lactamase inhibitors, the direct inhibitory activity of this compound against a range of other significant enzymatic targets has been considered. The following table summarizes the findings from the scientific literature concerning these enzymes. For most of these targets, no direct inhibitory role for this compound has been reported. However, for Histone Deacetylase (HDAC), structurally related compounds have shown significant activity.

Enzyme TargetResearch Findings on this compound
Acetylcholinesterase No specific studies on the inhibitory activity of this compound were found. Research in this area focuses on other chemical scaffolds. nih.govwikipedia.org
Carbonic Anhydrases The scientific literature does not contain reports of this compound being investigated as an inhibitor of carbonic anhydrases. nih.govwikipedia.org
Histone Deacetylase (HDAC) While direct inhibition by this compound has not been documented, research has shown that compounds with a similar N-(2-aminophenyl)-benzamide core structure are potent and selective HDAC inhibitors. nih.govnih.govfrontiersin.org This suggests that derivatives of this chemical class are of interest in HDAC inhibition research.
DprE1 There is no evidence in the literature to suggest that this compound acts as an inhibitor of DprE1, an essential enzyme in Mycobacterium tuberculosis. newtbdrugs.orgnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) No studies were identified that evaluated this compound for inhibitory activity against IDO1, an important target in immunotherapy. rsc.orgnih.gov
Beta-secretase 1 (BACE1) Research on BACE1 inhibitors for Alzheimer's disease has explored various chemical structures, but this compound has not been reported as an inhibitor. nih.govwikipedia.org

β-Lactamase Inhibition, Including OXA-48 and NDM-1 Enzymes

Protein Interaction and Receptor Modulation Studies

Research into the specific molecular interactions of this compound has identified it as belonging to a class of compounds that can act as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1). A study investigating a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives found that these molecules can function as antagonists for human TRPV1 (hTRPV1). nih.gov The analysis of the structure-activity relationship within this series of compounds indicated that analogues of 2-(3,5-dihalo 4-aminophenyl)acetamide demonstrated significant antagonism of hTRPV1 activation by capsaicin. nih.gov While this study focused on close structural analogues, it suggests that this compound, as a member of the 4-aminophenyl propanamide family, may also interact with the TRPV1 receptor. A docking study of a potent antagonist from the series was performed using a homology model of hTRPV1 to better understand its binding interactions with the receptor. nih.gov

The engagement of this compound with innate immune receptors, specifically the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2), has not been documented in the available scientific literature. The TLR4/MD-2 complex is a key component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, which triggers an inflammatory response. nih.govnih.gov The activation of the TLR4/MD-2 signaling pathway is a critical event in the innate immune cascade. researchgate.netmedicineinnovates.com While various molecules have been studied for their ability to interact with and modulate the TLR4/MD-2 complex, there is currently no direct evidence to suggest that this compound is among them. The structural basis for ligand recognition by the TLR4-MD-2 complex is quite specific, with interactions driven by features not present in this compound. researchgate.net

Structure Activity Relationship Sar Investigations

Elucidation of Critical Pharmacophoric Features for Biological Potency

Pharmacophoric features are the essential structural motifs of a molecule that are responsible for its biological activity. In the case of 3-(4-aminophenyl)-N-methylpropanamide, several key features are believed to be critical for its potency. The primary aminophenyl group is a significant feature, with the amine group often participating in crucial hydrogen bonding interactions with biological targets. The position of this amino group on the phenyl ring is also vital; for instance, in some related series of compounds, 4-aminophenyl derivatives have shown greater activity compared to their 3-aminophenyl counterparts. mdpi.com

The propanamide linkage serves as a scaffold, correctly positioning the other functional groups for optimal interaction with a target. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, a common and critical interaction in many ligand-receptor binding events.

Impact of Structural Modifications on Target Affinity and Selectivity

Systematic structural modifications of this compound and related compounds have shed light on the determinants of target affinity and selectivity. Modifications to the 4-aminophenyl ring, such as the introduction of substituents, can significantly alter biological activity. For example, in analogous series, the replacement of the amino group with a nitro group has been shown to increase activity in some contexts, suggesting that the electronic properties of this part of the molecule are important for its interaction with the target. mdpi.com

Furthermore, altering the linker between the phenyl ring and the amide group can have a dramatic effect. Studies on similar structures have indicated that the presence of a methylene (B1212753) or carbonyl group as a linker can drastically decrease activity. nih.gov This highlights the importance of the specific length and flexibility of the propanamide chain in maintaining the optimal conformation for binding.

The nature of the substituents at both ends of similar molecules also plays a significant role in their inhibitory action. For instance, it has been observed that while bicyclic ring systems might be well-tolerated, larger tricyclic moieties can lead to a decrease in activity. nih.gov

Structural ModificationImpact on ActivityReference Compound Series
Substitution on the Phenyl RingCan increase or decrease affinity depending on the substituent and target.1,2,5-Oxadiazoles mdpi.com
Modification of the Linker ChainAlterations in length and flexibility can significantly reduce potency.Quinoline-based inhibitors nih.gov
Introduction of Bulky GroupsCan lead to steric hindrance and decreased binding.Quinoline-based inhibitors nih.gov

Role of the N-methylpropanamide Moiety in Modulating Compound Activity

The N-methylpropanamide moiety is a versatile functional group that plays a multifaceted role in modulating the activity of this compound. Amides, in general, are relatively stable functional groups, which can confer favorable pharmacokinetic properties to a drug candidate. solubilityofthings.com The presence of the N-methyl group can influence the molecule's conformation and its ability to act as a hydrogen bond donor. Compared to a secondary amide, a tertiary amide like N-methylpropanamide has a different hydrogen bonding profile, which can impact its binding affinity and selectivity for a specific target.

Comparative Analysis with Structurally Related Bioactive Compounds

A comparative analysis of this compound with structurally related bioactive compounds reveals common pharmacophoric patterns and key differences that influence biological activity. For example, in a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, the propanamide core is also present and crucial for activity. nih.gov In these compounds, specific hydrophobic interactions in other regions of the molecule were found to be critical for high binding potency. nih.gov

Another related class of compounds, 2-(4-Methylsulfonylaminophenyl) propanamide derivatives, also share the propanamide feature. researchgate.net Structure-activity relationship studies on these molecules have demonstrated that modifications to the regions flanking the propanamide can lead to significant changes in activity. For instance, the replacement of a t-butylbenzyl group with other substituted phenyl or alkyl groups resulted in varied potencies. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsamipubco.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The simulation places the ligand into the binding site of a protein and evaluates the fit using a scoring function, which estimates the binding affinity. nih.gov

Prediction of Binding Modes and Interaction Energies

A primary output of molecular docking is the prediction of binding modes, which are the most likely three-dimensional poses of the ligand within the protein's active site. nih.gov For each mode, a corresponding binding energy is calculated. This energy score, typically expressed in kcal/mol, represents the theoretical binding affinity; a lower (more negative) value generally indicates a more stable and favorable interaction between the ligand and the protein. researchgate.net

Analysis of these interactions for 3-(4-aminophenyl)-N-methylpropanamide would identify the most probable protein targets and quantify the strength of the binding, providing a foundation for understanding its potential biological role.

Protein TargetPredicted Binding ModeBinding Energy (kcal/mol)
Data Not AvailableData Not AvailableData Not Available

Identification of Key Hydrogen Bonding Networks

Docking analysis would identify the specific amino acid residues in a protein's active site that form hydrogen bonds with the compound, detailing the bond distances and geometry, which are crucial for binding specificity and affinity. mdanalysis.org

Ligand Atom (Donor/Acceptor)Protein ResidueResidue Atom (Acceptor/Donor)Bond Distance (Å)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties and structure of a molecule from first principles. researchgate.net These methods provide fundamental information about molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, which determines the lowest-energy, most stable three-dimensional arrangement of the atoms in a molecule. researcher.liferesearchgate.net The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure.

Frontier Molecular Orbital (FMO) Analysis, e.g., HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. libretexts.orgscribd.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. science.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov This analysis is fundamental for understanding the electronic stability and charge transfer properties within this compound. researchgate.netresearchgate.netnih.gov

ParameterEnergy (eV)
EHOMOData Not Available
ELUMOData Not Available
Energy Gap (ΔE)Data Not Available

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. wisc.eduq-chem.com A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, also known as hyperconjugation. wisc.edu

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
Data Not AvailableData Not AvailableData Not Available

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Site Prediction

Computational chemistry offers powerful tools for predicting the chemical behavior of molecules. Among these, Molecular Electrostatic Potential (MEP) and Fukui functions are critical for identifying reactive sites, providing insights into a molecule's interactive properties. chemrxiv.orgscholarsresearchlibrary.com

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of varying electron potential on the molecule's surface. Areas with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are thus favorable sites for electrophilic attack. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and represent likely targets for nucleophilic attack. scholarsresearchlibrary.commdpi.com

For this compound, an MEP analysis would predict specific regions of reactivity. The carbonyl oxygen of the amide group and the nitrogen atom of the primary amine would exhibit a negative potential, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. researchgate.net The hydrogen atoms of the primary amine and the amide nitrogen would display a positive potential, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.

Fukui functions provide a more quantitative measure of an atom's reactivity within a molecule by describing the change in electron density at a specific point as the total number of electrons changes. scholarsresearchlibrary.comresearchgate.net These functions help to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attacks. The analysis of condensed Fukui functions can identify specific atoms that are more sensitive to either an electrophilic or nucleophilic attack. researchgate.net For this compound, this analysis would further refine the predictions from the MEP map, quantifying the reactivity of each atomic center.

The following table summarizes the predicted reactive sites of this compound based on the principles of MEP and Fukui functions.

Atomic SitePredicted ReactivityRationale
Carbonyl Oxygen (C=O)Site for Electrophilic AttackHigh electron density creates a region of negative electrostatic potential.
Amino Nitrogen (-NH2)Site for Electrophilic AttackThe lone pair of electrons on the nitrogen atom results in a negative electrostatic potential.
Amide Hydrogen (N-H)Site for Nucleophilic AttackElectron-withdrawing effect of the adjacent carbonyl group creates a positive electrostatic potential.
Amino Hydrogens (-NH2)Site for Nucleophilic AttackThese protons are electron-deficient, resulting in a positive electrostatic potential.
Aromatic Ring CarbonsVariableThe π-electron system can be susceptible to electrophilic aromatic substitution, with reactivity directed by the activating amino group.

Pharmacophore Modeling for Rational Compound Design and Optimization

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov This approach is instrumental in the rational design of new compounds and the optimization of existing leads. dovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dergipark.org.trdovepress.com

The structure of this compound contains several key chemical features that can be defined in a pharmacophore model. These features include:

Aromatic Ring: The phenyl group can engage in hydrophobic or π-stacking interactions within a receptor binding pocket.

Hydrogen Bond Donor (HBD): The primary amine (-NH2) group and the secondary amide (N-H) group can donate hydrogen bonds.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

A pharmacophore model derived from this compound and its analogs could be used as a 3D query to screen large chemical databases for novel molecules that possess the same essential features in the correct spatial arrangement. dergipark.org.trnih.gov This process facilitates the identification of new chemical scaffolds that may have similar or improved biological activity. researchgate.net Furthermore, such models are crucial for lead optimization, guiding medicinal chemists in modifying a molecule to enhance its potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net

The table below outlines the key pharmacophoric features of this compound.

Pharmacophoric FeatureMolecular MoietyPotential Interaction Type
Aromatic Ring (AR)Phenyl groupHydrophobic interactions, π-π stacking
Hydrogen Bond Donor (HBD) 1Primary Amine (-NH2)Donating a hydrogen bond to a receptor
Hydrogen Bond Donor (HBD) 2Amide (N-H)Donating a hydrogen bond to a receptor
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (C=O)Accepting a hydrogen bond from a receptor
Hydrophobic (HY)Propyl chain, methyl groupVan der Waals interactions

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening (VS) is a computational technique that has become an integral part of the drug discovery process, allowing for the rapid evaluation of large libraries of chemical compounds to identify those most likely to bind to a specific biological target. wikipedia.orgacs.org VS methodologies can be broadly categorized into ligand-based and structure-based approaches. researchgate.net The compound this compound can serve as a valuable tool in both types of screening campaigns for the identification of novel ligands.

In ligand-based virtual screening (LBVS) , the structure of one or more known active compounds is used as a template to search for other molecules with similar properties. researchgate.netpsu.edu If this compound is a known active molecule, it can be used as a query in:

2D Similarity Searching: This method identifies molecules with similar topological features by comparing chemical fingerprints.

3D Shape-Based Screening: Here, the 3D shape of the query molecule is used to find other compounds that have a similar volume and surface, as they are likely to fit into the same target binding site. wikipedia.org

Pharmacophore-Based Screening: A pharmacophore model, as described in the previous section, is used as a 3D query to filter large databases for molecules containing the required chemical features. dergipark.org.tr

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. nih.gov If the target for this compound is known, molecular docking can be employed. This technique computationally places candidate ligands from a database into the target's binding site and uses a scoring function to estimate the binding affinity. nih.govals-journal.com The known binding mode of this compound could be used to validate the docking protocol and to guide the selection of promising new candidates.

Moreover, this compound can be used as a starting point for scaffold hopping , a strategy that aims to identify new molecular backbones (scaffolds) that maintain the essential pharmacophoric features of the original molecule but possess a different core structure. nih.govmdpi.commdpi.com This is particularly useful for discovering compounds with novel intellectual property or improved ADME (absorption, distribution, metabolism, and excretion) properties.

A typical virtual screening workflow utilizing this compound could be structured as follows:

StepMethodologyDescription
1. Library PreparationDatabase CurationA large database of compounds (e.g., ZINC, PubChem) is prepared, filtered for drug-like properties, and converted into 3D structures. researchgate.net
2. Query DefinitionLigand-Based or Structure-BasedLigand-Based: Use the 3D structure of this compound as a template. Structure-Based: Use the 3D structure of the target protein's binding site.
3. ScreeningSimilarity Search / DockingLigand-Based: Screen the library for molecules with high 2D/3D similarity to the query. Structure-Based: Dock each library compound into the target's active site. scispace.comnih.gov
4. Hit Selection & RankingScoring and AnalysisCompounds are ranked based on a similarity score or docking score. The top-ranking hits are selected. nih.gov
5. Post-Screening FilteringVisual Inspection & ClusteringHits are visually inspected for plausible binding modes and clustered by chemical structure to ensure diversity.
6. Experimental ValidationIn Vitro AssaysA selection of the most promising virtual hits is acquired or synthesized for biological testing.

Preclinical Research and Translational Implications

In Vitro Assays and Cell-Based Studies

In vitro assays are fundamental in early-stage research to determine the biological activity of a compound at a cellular and molecular level.

Assessment of Enzyme Activity in Cell Extracts

There is currently no publicly available scientific literature detailing the assessment of 3-(4-aminophenyl)-N-methylpropanamide's effect on enzyme activity in cell extracts. Such studies would be crucial to identify potential molecular targets and mechanisms of action.

Evaluation of Compound Efficacy in Microbial Cultures

Specific studies on the antimicrobial efficacy of this compound are not found in the reviewed literature. However, research on structurally related compounds offers some context. For instance, a series of novel aza-michael products, 3-(Arylamino)-1,3-diphenylpropanones, which also contain an aminophenyl moiety, have been synthesized and evaluated for their antibacterial activity. These compounds were tested against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis and B. cereus) bacteria. While some derivatives showed inhibitory effects, their activity was not as potent as the standard drug ampicillin sphinxsai.comresearchgate.net. Another study on new (sulfon-amidophenyl)-amide derivatives also demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations under 5 mg farmaciajournal.com.

These findings suggest that the aminophenyl scaffold can be a component of molecules with antimicrobial properties, but direct evidence for this compound is lacking.

Table 1: Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismsObserved Activity
3-(Arylamino)-1,3-diphenylpropanonesE. coli, B. subtilis, B. cereusLower inhibition zone at high concentrations compared to ampicillin.
(Sulfon-amidophenyl)-amide derivativesS. aureus, E. coliModerate antimicrobial activity at concentrations under 5 mg.

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

Non-Cytotoxicity Assessments in Mammalian Cell Lines

No specific data from non-cytotoxicity assessments of this compound in mammalian cell lines could be identified in the public domain. Cytotoxicity assays are a critical step in preclinical research to determine a compound's potential for causing cell damage or death nih.govnih.gov. The absence of this data means the safety profile of this compound at the cellular level is unknown.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

A thorough search of scientific literature did not yield any in vivo proof-of-concept studies for this compound in relevant animal models. Such studies are essential to understand a compound's efficacy, pharmacokinetics, and safety in a whole-organism system before it can be considered for further development nih.govresearchgate.net.

Development as Research Tools and Chemical Probes

There is no indication in the available literature that this compound has been developed or utilized as a research tool or chemical probe. High-quality chemical probes are valuable for interrogating biological systems, and their development requires extensive characterization of their selectivity and mechanism of action nih.govyoutube.com.

Applications in Early-Stage Drug Discovery Pipelines

The compound this compound does not appear in publicly accessible databases or literature as a compound of interest in any early-stage drug discovery pipelines. The progression of a compound through a drug discovery pipeline involves extensive screening and optimization, for which there is no current evidence for this specific molecule nih.govresearchgate.netnih.gov.

Conclusion and Future Perspectives in the Chemical Compound S Research

Advancements in Synthetic Methodologies and Scalability

The future development of 3-(4-aminophenyl)-N-methylpropanamide and its derivatives hinges on the establishment of efficient and scalable synthetic routes. Current synthetic approaches for similar aminophenyl amides often involve multi-step sequences. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides has been achieved through the reaction of acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net Another common strategy involves the coupling of carboxylic acids with anilines. google.com

Future advancements are anticipated in the following areas:

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages for scalability. Flow chemistry allows for better control over reaction parameters, improved safety for hazardous reactions, and the potential for automated synthesis, which is crucial for producing larger quantities of the compound for extensive preclinical and clinical studies.

Green Chemistry Approaches: Future synthetic strategies will likely focus on more environmentally benign methods. This includes the use of greener solvents, minimizing waste generation, and employing catalysts that can be easily recovered and reused.

Optimizing these synthetic methodologies will be critical for the cost-effective and sustainable production of this compound, facilitating its progression through the drug development pipeline.

Broadening the Spectrum of Biological Targets and Therapeutic Applications

Research into the biological activities of aminophenyl propanamide derivatives has revealed their potential to interact with a variety of biological targets. A notable example is the investigation of 4-aminophenyl acetamides and propanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for analgesic drug development. researchgate.netnih.gov The structural similarity of this compound suggests it could also be explored for its effects on ion channels and receptors involved in pain signaling.

Future research should aim to broaden the investigation of biological targets to include:

Kinases: Many kinase inhibitors feature an aminophenyl moiety. Given that dysregulation of kinase activity is a hallmark of cancer and other diseases, screening this compound and its analogs against a panel of kinases could uncover novel anticancer agents. nih.gov

Epigenetic Targets: Derivatives of 4-amino-N-(4-aminophenyl)benzamide have been evaluated as inhibitors of DNA methyltransferases (DNMTs), highlighting the potential of the aminophenyl scaffold in epigenetic therapy. nih.gov Investigating the effect of this compound on these and other epigenetic modifiers like histone deacetylases (HDACs) could open new avenues for cancer treatment.

Other Receptors and Enzymes: The aminophenyl scaffold is present in molecules targeting a wide range of receptors and enzymes. Systematic screening and target identification studies, including proteomics and chemoproteomics approaches, could reveal unexpected biological activities and therapeutic applications for this compound. For example, novel benzamide (B126) derivatives have been explored as potential antitumor agents by targeting Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

The discovery of new biological targets will be instrumental in expanding the therapeutic potential of this class of compounds beyond their currently explored applications.

Enhancements in Computational Guided Design and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For a compound like this compound, computational approaches can significantly accelerate its development.

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build robust 3D-QSAR models to understand the relationship between the chemical structure of aminophenyl propanamide derivatives and their biological activity. nih.gov These models can guide the design of new analogs with enhanced properties.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding mode of this compound and its analogs to the active site of potential biological targets. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions governing binding affinity.

ADMET Prediction: In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for the early identification of candidates with favorable drug-like properties. nih.gov Applying these predictive models to virtual libraries of this compound derivatives can help prioritize compounds for synthesis and experimental testing. The pursuit of accurate predictive models for the bioactivity of small molecules is an ongoing area of research that will be vital for the development of this compound. nih.govnih.gov

The integration of these computational strategies will facilitate a more focused and efficient discovery process, reducing the time and cost associated with bringing a new drug to market.

Translational Potential in Novel Therapeutic Agent Development

The ultimate goal of drug discovery research is the development of new therapeutic agents that can improve human health. The translational potential of this compound and its analogs lies in their potential to address unmet medical needs in various disease areas. The journey from a promising compound to a marketable drug is long and challenging, typically taking over a decade. drugdiscoverytrends.com

Key aspects of enhancing the translational potential include:

Preclinical Development: Promising analogs identified through initial screening and computational studies will need to undergo rigorous preclinical evaluation. This includes in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles. For instance, the discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against sensitive and resistant cancer cells has demonstrated significant tumor growth reduction in vivo. nih.gov

Biomarker Identification: The identification of predictive biomarkers can help in selecting patient populations who are most likely to respond to a new therapeutic agent. This is particularly relevant in areas like oncology, where personalized medicine is becoming the standard of care.

Clinical Trials: Should preclinical studies yield positive results, the compound can then advance to clinical trials to evaluate its safety and efficacy in humans. The design of these trials will be guided by the specific therapeutic indication and the mechanism of action of the compound.

The aminophenyl propanamide scaffold holds considerable promise for the development of novel therapeutic agents. researchgate.netmdpi.com A strategic and multidisciplinary approach, integrating advanced synthetic methods, comprehensive biological evaluation, and cutting-edge computational tools, will be essential to unlock the full translational potential of this compound and its derivatives.

常见问题

Q. What are the recommended synthetic routes for 3-(4-aminophenyl)-N-methylpropanamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 4-aminophenylpropanoic acid derivatives with methylamine. A common approach is reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under reflux, which minimizes side reactions . For intermediates, activating the carboxylic acid group with carbonyldiimidazole (CDI) before amide bond formation improves efficiency . Yield optimization requires strict control of pH (7–8) and temperature (40–60°C) to prevent decomposition of the amine group.

Q. How can the purity and structural identity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for research use).
  • NMR (¹H and ¹³C) to confirm the presence of the aromatic protons (δ 6.5–7.2 ppm), methyl group (δ 2.8–3.1 ppm for N–CH3), and amide carbonyl (δ 170–175 ppm in ¹³C).
  • Mass spectrometry (ESI+) for molecular ion confirmation (m/z 179.2 [M+H]+) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Avoid inhalation and skin contact due to potential toxicity (H313/H333 hazard codes).
  • Use PPE: nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood with proper ventilation and store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound?

X-ray crystallography reveals that classical N–H···O hydrogen bonds (1.8–2.2 Å) and weaker C–H···O interactions (2.3–2.5 Å) stabilize the lattice. The amide group participates in homodromic chains along the crystallographic a-axis, while the 4-aminophenyl moiety forms π-stacking interactions (intercentroid distance ~4.8 Å). These features are critical for predicting solubility and stability in solid-state formulations .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic regions (amide oxygen) and electrophilic sites (aromatic ring).
  • Molecular dynamics (MD) simulations (AMBER force field) to study solvation effects in aqueous or lipid environments, relevant for drug delivery studies.
  • Docking studies (AutoDock Vina) to predict binding affinity with biological targets, such as enzymes with hydrophobic active sites .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Reassess IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity readings.
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) to confirm mechanistic consistency .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Lyophilize the compound under inert gas (N2 or Ar) to prevent oxidation.
  • Add stabilizers like ascorbic acid (0.1% w/v) to aqueous solutions.
  • Characterize degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks) monitored by LC-MS .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 6.6 (2H, d, J=8.4 Hz, Ar–H), δ 3.0 (3H, s, N–CH3)
¹³C NMRδ 170.2 (C=O), δ 138.1 (C–NH2), δ 40.1 (N–CH3)
IR3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch)

Q. Table 2. Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
Unit cella=7.8 Å, b=10.2 Å, c=15.4 Å
Hydrogen bondsN–H···O (1.85 Å), C–H···O (2.35 Å)

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